molecular formula C19H22O6 B5104265 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

Cat. No. B5104265
M. Wt: 346.4 g/mol
InChI Key: GFIJIZKHEALUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MMPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMPEB is a benzaldehyde derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In anti-inflammatory studies, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In anti-cancer studies, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have various biochemical and physiological effects in different studies. In anti-inflammatory studies, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. In anti-cancer studies, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science studies, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been used as a building block for the synthesis of novel polymers and materials.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. The limitations of using 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are many future directions for the study of 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. In medicinal chemistry, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde could be further studied for its potential anti-inflammatory and anti-cancer properties. In material science, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde could be used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde could be further studied for its potential use as a fluorescent probe for detecting heavy metal ions. Overall, the study of 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has the potential to lead to the development of new drugs, materials, and environmental sensors.

Synthesis Methods

The synthesis of 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves a multi-step process that starts with the reaction between 3-methoxyphenol and epichlorohydrin to produce 3-(3-methoxyphenoxy)propan-1-ol. This intermediate is then reacted with ethylene oxide to produce 2-(2-(3-methoxyphenoxy)ethoxy)ethanol. The final step involves the reaction between 2-(2-(3-methoxyphenoxy)ethoxy)ethanol and 4-methoxybenzaldehyde in the presence of a catalyst to produce 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde.

Scientific Research Applications

4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have anti-inflammatory and anti-cancer properties. In material science, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-methoxy-3-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been studied for its potential use as a fluorescent probe for detecting heavy metal ions.

properties

IUPAC Name

4-methoxy-3-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-21-16-4-3-5-17(13-16)24-10-8-23-9-11-25-19-12-15(14-20)6-7-18(19)22-2/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJIZKHEALUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.